molecular formula C13H14N2O3S B14178692 1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate CAS No. 923001-83-6

1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate

Katalognummer: B14178692
CAS-Nummer: 923001-83-6
Molekulargewicht: 278.33 g/mol
InChI-Schlüssel: JJZIWZCCNFPHKJ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is a chemical compound known for its unique structure and properties It is characterized by the presence of a diazonium group, a sulfonyl group, and a conjugated diene system

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate typically involves the diazotization of an appropriate amine precursor followed by the introduction of the sulfonyl group. The reaction conditions often require a low-temperature environment to stabilize the diazonium intermediate. Common reagents used in the synthesis include sodium nitrite, hydrochloric acid, and sulfonyl chlorides.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of side reactions and decomposition of the diazonium intermediate.

Analyse Chemischer Reaktionen

Types of Reactions

1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the diazonium group to an amine group.

    Substitution: Electrophilic substitution reactions are common, where the diazonium group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or hydrogen gas in the presence of a catalyst are employed.

    Substitution: Nucleophiles such as halides, cyanides, or hydroxides are used in the presence of a catalyst or under mild heating.

Major Products Formed

    Oxidation: Sulfonic acids and other oxidized derivatives.

    Reduction: Amines and related compounds.

    Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate has several scientific research applications:

    Biology: Investigated for its potential as a biochemical probe due to its reactivity with nucleophiles.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Wirkmechanismus

The mechanism of action of 1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate involves the formation of reactive intermediates that can interact with various molecular targets. The diazonium group is highly reactive and can undergo electrophilic substitution reactions, while the sulfonyl group can participate in nucleophilic addition reactions. These interactions can lead to the formation of stable products or further reactive intermediates.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    1-Diazonio-1-(2-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate: Similar structure but with a different position of the methyl group.

    (1Z)-1-Diazonio-1-[(2,3-dimethylphenyl)sulfonyl]-1,5-hexadien-2-olate: Contains additional methyl groups on the benzene ring.

Uniqueness

1-Diazonio-1-(4-methylbenzene-1-sulfonyl)hexa-1,5-dien-2-olate is unique due to its specific arrangement of functional groups, which imparts distinct reactivity and properties. The position of the methyl group on the benzene ring can influence the compound’s stability and reactivity, making it a valuable compound for targeted applications in research and industry.

Eigenschaften

CAS-Nummer

923001-83-6

Molekularformel

C13H14N2O3S

Molekulargewicht

278.33 g/mol

IUPAC-Name

1-diazo-1-(4-methylphenyl)sulfonylhex-5-en-2-one

InChI

InChI=1S/C13H14N2O3S/c1-3-4-5-12(16)13(15-14)19(17,18)11-8-6-10(2)7-9-11/h3,6-9H,1,4-5H2,2H3

InChI-Schlüssel

JJZIWZCCNFPHKJ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)C(=[N+]=[N-])C(=O)CCC=C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.